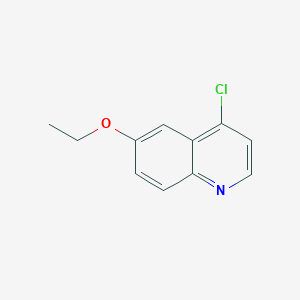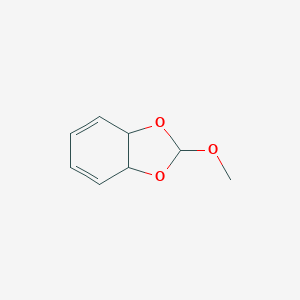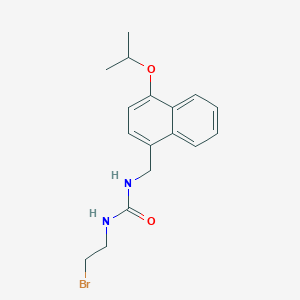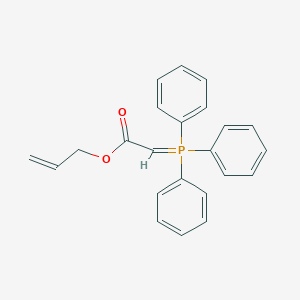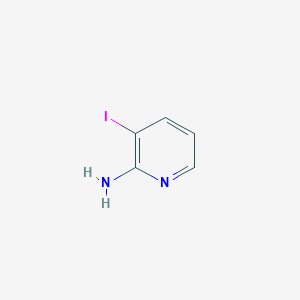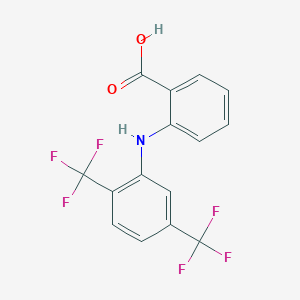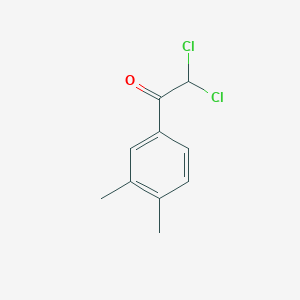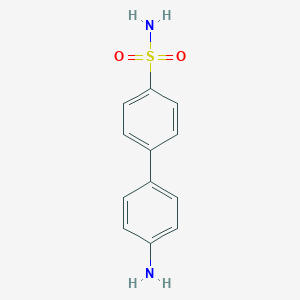
4'-Aminobiphenyl-4-Sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobiphenyl-4-sulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative of biphenyl, which is a common organic compound. 4-Aminobiphenyl-4-sulfonamide is known for its diverse applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
4-Aminobiphenyl-4-sulfonamide has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions in biological systems. The compound can also be used as a tool to study the binding of ligands to proteins. Additionally, 4-Aminobiphenyl-4-sulfonamide has been used in the development of novel drugs for the treatment of cancer and other diseases.
Mechanism Of Action
The mechanism of action of 4-Aminobiphenyl-4-sulfonamide involves the interaction of the compound with target molecules. The compound can bind to metal ions, proteins, and other biomolecules, leading to changes in their structure and function. The binding of 4-Aminobiphenyl-4-sulfonamide to target molecules can be studied using various techniques, including fluorescence spectroscopy and X-ray crystallography.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Aminobiphenyl-4-sulfonamide depend on its target molecules. The compound can affect the activity of enzymes, alter the function of proteins, and modulate cellular signaling pathways. In addition, 4-Aminobiphenyl-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Aminobiphenyl-4-sulfonamide in lab experiments include its ease of synthesis, low cost, and versatility. The compound can be used in a wide range of experiments, from basic research to drug development. However, there are also limitations to its use. For example, 4-Aminobiphenyl-4-sulfonamide can be toxic to cells at high concentrations, and its fluorescent properties can be affected by environmental factors such as pH and temperature.
Future Directions
There are many potential future directions for research on 4-Aminobiphenyl-4-sulfonamide. One area of interest is the development of new drugs based on the compound's structure and properties. Another area of research is the study of its interactions with specific target molecules, such as metal ions and proteins. Additionally, the use of 4-Aminobiphenyl-4-sulfonamide in imaging and diagnostic applications is an area of growing interest.
Conclusion
In conclusion, 4-Aminobiphenyl-4-sulfonamide is a versatile and useful compound in scientific research. Its ease of synthesis and diverse applications make it a valuable tool for investigating the structure and function of biomolecules. While there are limitations to its use, the potential future directions for research on 4-Aminobiphenyl-4-sulfonamide are promising, and it is likely to remain an important compound in the field of biochemistry and medicinal chemistry.
Synthesis Methods
The synthesis of 4-Aminobiphenyl-4-sulfonamide involves the reaction of 4-aminobiphenyl with sulfuric acid and sodium nitrite. The reaction results in the formation of diazonium salt, which is then treated with sodium sulfite to form the final product, 4-Aminobiphenyl-4-sulfonamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
properties
CAS RN |
100142-87-8 |
|---|---|
Product Name |
4'-Aminobiphenyl-4-Sulfonamide |
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
4-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
InChI Key |
OFWFFDCOBHXZME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



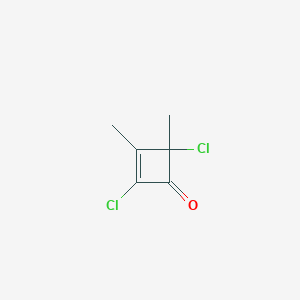

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
